N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,4-dimethylbenzamide
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Overview
Description
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,4-dimethylbenzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines This compound is characterized by the presence of a methoxyphenyl group, a methylimidazo[1,2-a]pyridine core, and a dimethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,4-dimethylbenzamide typically involves a multi-step process. One common method includes the condensation of 4-methoxyphenylglyoxal with 2-aminopyridine derivatives under acidic conditions to form the imidazo[1,2-a]pyridine core. This intermediate is then subjected to further reactions with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,4-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For instance, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine: Lacks the benzamide moiety.
N-phenylimidazo[1,2-a]pyridin-3-amine: Contains a phenyl group instead of the methoxyphenyl group.
Uniqueness
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,4-dimethylbenzamide is unique due to the combination of its structural features, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C24H23N3O2 |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C24H23N3O2/c1-15-11-12-27-21(13-15)25-22(18-7-9-20(29-4)10-8-18)23(27)26-24(28)19-6-5-16(2)17(3)14-19/h5-14H,1-4H3,(H,26,28) |
InChI Key |
RTMAJTCEMXIJLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=C(C=C3)C)C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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